(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol
Beschreibung
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol is a brominated heterocyclic compound featuring a cyclopropane ring directly attached to a pyridine moiety substituted at the 6-position with bromine and a hydroxymethyl group. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol.
Eigenschaften
CAS-Nummer |
1447607-60-4 |
|---|---|
Molekularformel |
C9H10BrNO |
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
[1-(6-bromopyridin-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-7(5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2 |
InChI-Schlüssel |
XFHLASNIELORTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as halogenation, cyclopropanation, and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol are likely to involve large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions, high-throughput screening for optimal conditions, and the use of advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the cyclopropylmethanol group can influence the compound’s overall reactivity and stability. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
(1-(6-Fluoropyridin-2-YL)pyrrolidin-3-yl)methanol ( )
- Structure : Replaces bromine with fluorine on pyridine (6-fluoro vs. 6-bromo) and substitutes cyclopropane with pyrrolidine.
- Molecular Formula : C₁₀H₁₃FN₂O.
- Key Differences :
- Substituent Effects : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to bromine.
- Ring System : Pyrrolidine’s five-membered saturated ring lacks the strain of cyclopropane, altering conformational flexibility.
- Positional Isomerism : Pyridine substitution at 2-yl (vs. 3-yl) may affect hydrogen bonding or π-stacking interactions.
Montelukast Intermediates ( )
- Structure: Cyclopropyl groups in Montelukast’s synthesis (e.g., (S)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propylthio)methyl)cyclopropyl) acetic acid) incorporate cyclopropane but within a larger, complex scaffold.
- Key Differences: Complexity: Target compound is simpler, lacking the quinoline and thioether linkages. Functionality: Montelukast intermediates prioritize sulfur-based reactivity, whereas the target compound’s methanol group may participate in hydrogen bonding or oxidation.
Physicochemical Properties
| Property | (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol | (1-(6-Fluoropyridin-2-YL)pyrrolidin-3-yl)methanol | Montelukast Sodium Intermediate |
|---|---|---|---|
| Molecular Weight (g/mol) | 228.09 | ~196.22 | >600 |
| Halogen | Bromine (Br) | Fluorine (F) | Chlorine (Cl) |
| Ring Strain | High (cyclopropane) | Low (pyrrolidine) | Moderate (quinoline) |
| Key Functional Group | Methanol | Methanol | Carboxylic acid/Sodium salt |
- Bromine vs. Fluorine : Bromine’s larger atomic radius increases lipophilicity and may enhance nucleophilic substitution reactivity compared to fluorine’s electronegative stability .
- Cyclopropane vs. Pyrrolidine : The strained cyclopropane ring in the target compound could enhance reactivity in ring-opening reactions or enzyme inactivation mechanisms .
Enzyme Interactions ( )
Cyclopropyl alcohols, including the target compound, may inactivate flavoproteins (e.g., monoamine oxidase, MAO) via non-radical mechanisms. For example:
- Mechanism : Oxidation generates a cyclopropyl imine intermediate, which reacts with reduced flavin (e.g., at N5 or C4a positions) to form covalent adducts, irreversibly inhibiting the enzyme.
- Comparison : Fluoropyridine analogues () likely exhibit weaker enzyme binding due to fluorine’s smaller size and reduced polarizability compared to bromine. Pyrrolidine-based compounds lack the strain-driven reactivity critical for cyclopropane’s inactivation efficiency.
Biologische Aktivität
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanol is a unique organic compound featuring a cyclopropyl group and a brominated pyridine moiety. Its molecular structure suggests potential biological activities, particularly in the fields of antimicrobial and enzymatic inhibition. This article explores the biological activity of this compound through various studies, emphasizing its mechanisms of action, efficacy, and potential therapeutic applications.
Structural Characteristics
The structure of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol can be summarized as follows:
- Molecular Formula : CHBrN
- Key Functional Groups :
- Cyclopropyl group
- Brominated pyridine ring
- Alcohol functional group
These structural features contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects, possibly due to its ability to inhibit specific enzymes or receptors in microbial cells.
- Enzyme Inhibition : Studies have indicated that it may effectively inhibit certain enzymes, leading to therapeutic effects against infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various microbial strains | |
| Enzyme Inhibition | Effective against specific enzymes | |
| Antiviral | Improved inhibition of virus replication |
The mechanisms by which (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol exerts its biological effects include:
- Enzyme Interaction : The compound's structural features allow it to bind effectively to target enzymes, inhibiting their activity.
- Molecular Docking Studies : Computational studies have demonstrated the binding affinity of this compound to various biological targets, suggesting a potential for drug design.
Case Study: Antiviral Activity
A notable study highlighted the antiviral properties of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol. The compound was tested against viral strains, showing significant inhibition with a pMIC50 value indicating potent activity.
- pMIC50 Value : 7.0 nM against viral replication.
This suggests that the compound could be further developed as an antiviral agent.
Comparative Analysis with Similar Compounds
Several compounds with structural similarities were analyzed to understand the unique efficacy of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol.
Table 2: Comparison of Biological Activities with Analogous Compounds
| Compound Name | pMIC50 Value | Activity Type |
|---|---|---|
| Compound A (Cyclopropyl Analog) | 5.9 | Antiviral |
| Compound B (Brominated Variant) | 5.3 | Antimicrobial |
| (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol | 7.0 | Antiviral |
This comparative analysis indicates that the presence of both the cyclopropyl and brominated pyridine moieties significantly enhances the biological activity of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanol compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
